molecular formula C12H11NO3 B13835904 4-Ethoxy-1-nitrosonaphthalen-2-ol

4-Ethoxy-1-nitrosonaphthalen-2-ol

Cat. No.: B13835904
M. Wt: 217.22 g/mol
InChI Key: KWRJPICPPNMINS-UHFFFAOYSA-N
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Description

4-Ethoxy-1-nitrosonaphthalen-2-ol is a naphthalene derivative characterized by three key functional groups: an ethoxy group at position 4, a nitroso (-NO) group at position 1, and a hydroxyl (-OH) group at position 2. Its molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol. This compound is primarily used in research settings for synthesizing complex organic molecules and studying nitroso-group-mediated interactions .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

4-ethoxy-1-nitrosonaphthalen-2-ol

InChI

InChI=1S/C12H11NO3/c1-2-16-11-7-10(14)12(13-15)9-6-4-3-5-8(9)11/h3-7,14H,2H2,1H3

InChI Key

KWRJPICPPNMINS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C2=CC=CC=C21)N=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1-nitrosonaphthalen-2-ol typically involves the nitration of 2-ethoxynaphthalene followed by a nitrosation reaction. One common method includes dissolving 2-ethoxynaphthalene in acetic acid and then adding sodium nitrite under controlled temperature conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and nitrosation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1-nitrosonaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-1-nitrosonaphthalen-2-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-1-nitrosonaphthalen-2-ol involves its interaction with various molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound can also generate reactive oxygen species (ROS) under certain conditions, contributing to its biological activity .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position: The position of functional groups significantly impacts properties. For example, 4-Amino-2-methoxynaphthalen-1-ol HCl exhibits stronger reducing capacity due to the amino group at C4, whereas the nitroso group in the target compound may act as an electron-withdrawing group, altering electronic density .

Reactivity and Stability

  • Nitroso Group Reactivity : The nitroso group in this compound can participate in nitrosation reactions, forming nitrosamines under acidic conditions. This contrasts with diazenyl or nitro groups in analogs like 1-((4-Methyl-2-nitrophenyl)diazenyl)naphthalen-2-ol, which are more stable but less redox-active .
  • Stability : The compound is stable under standard storage conditions but may decompose under UV light or strong oxidizing agents, similar to other nitroso derivatives .

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